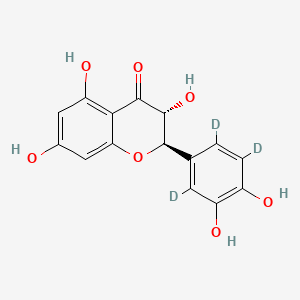
Taxifolin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taxifolin-d3, also known as (+)-dihydroquercetin-d3, is a deuterated form of taxifolin, a flavonoid compound. Taxifolin is a naturally occurring flavanonol found in various plants such as Douglas fir, Siberian larch, and milk thistle. It is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Taxifolin-d3 can be synthesized through the deuteration of taxifolin. One common method involves the use of deuterated reagents in the hydrogenation process. The synthesis typically starts with quercetin, which undergoes catalytic hydrogenation in the presence of deuterium gas to produce this compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of taxifolin from natural sources followed by deuteration. The extraction process includes the use of solvents such as ethanol or methanol to isolate taxifolin from plant materials. The isolated taxifolin is then subjected to deuteration using deuterium gas under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Taxifolin-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form o-quinones on the B-ring.
Reduction: The compound can be reduced to its corresponding dihydro form.
Substitution: this compound can undergo substitution reactions, particularly on the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products Formed
Oxidation: Formation of o-quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of acetylated derivatives.
Applications De Recherche Scientifique
Taxifolin-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a standard in chromatography.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Mécanisme D'action
Taxifolin-d3 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also inhibits the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase . Additionally, this compound modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid known for its anticancer and cardioprotective effects.
Myricetin: A flavonoid with strong antioxidant and anti-inflammatory activities.
Uniqueness of Taxifolin-d3
This compound is unique due to its deuterated nature, which enhances its stability and bioavailability compared to non-deuterated taxifolin. The deuterium atoms in this compound provide resistance to metabolic degradation, resulting in prolonged activity and improved therapeutic potential .
Propriétés
Formule moléculaire |
C15H12O7 |
|---|---|
Poids moléculaire |
307.27 g/mol |
Nom IUPAC |
(2R,3R)-3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1/i1D,2D,3D |
Clé InChI |
CXQWRCVTCMQVQX-ITVQBTCSSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H] |
SMILES canonique |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


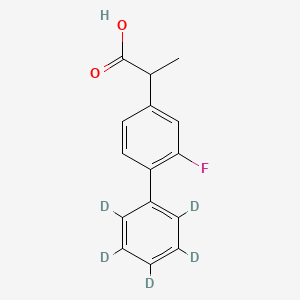
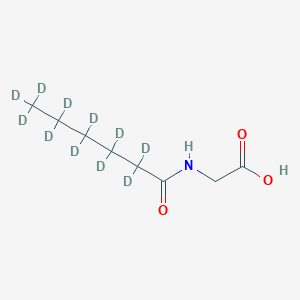
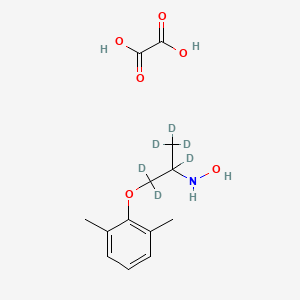

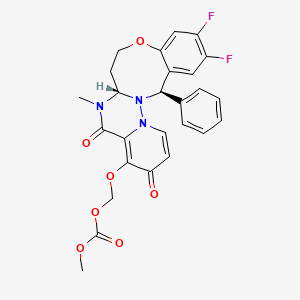

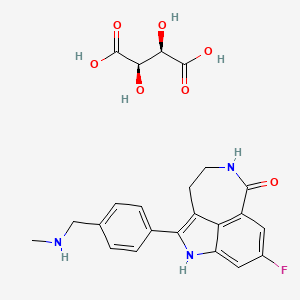
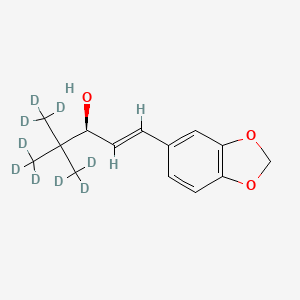
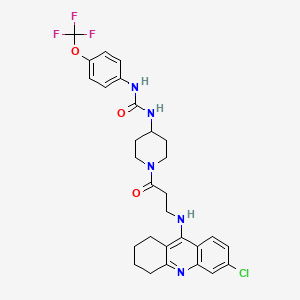
![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
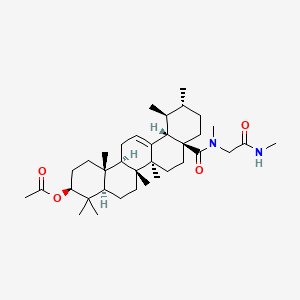

![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)

